Superior Negative Symptom Efficacy: Sertindole vs. Risperidone in Double-Blind Clinical Trial
In a 12-week, randomized, double-blind, flexible-dose trial comparing sertindole (12–24 mg/day) and risperidone (4–10 mg/day) in 187 patients with moderate-to-severe schizophrenia, sertindole demonstrated significantly greater improvement in negative symptoms. The mean Positive and Negative Syndrome Scale (PANSS) negative subscale score reduction was statistically superior for sertindole at endpoint using both Last Observation Carried Forward (LOCF) and Observed Cases (OC) analyses (P<0.05) [1]. This head-to-head comparison provides robust evidence for sertindole's enhanced efficacy against negative symptoms, a domain often resistant to treatment.
| Evidence Dimension | Efficacy for Negative Symptoms (PANSS Negative Subscale) |
|---|---|
| Target Compound Data | Statistically significant greater reduction in PANSS negative score (P<0.05) |
| Comparator Or Baseline | Risperidone (4–10 mg/day) |
| Quantified Difference | Statistically significant superiority of sertindole over risperidone (exact mean differences not provided in abstract, but P<0.05 for both LOCF and OC analyses) |
| Conditions | 12-week randomized, double-blind, flexible-dose trial; 187 patients with schizophrenia; sertindole mean dose 16.2 mg/day; risperidone mean dose 6.6 mg/day |
Why This Matters
This evidence establishes sertindole as a preferred option for targeting negative symptoms of schizophrenia, which are often poorly responsive to other antipsychotics and are a major driver of functional impairment.
- [1] Azorin JM, Strub N, Loft H. A double-blind, controlled study of sertindole versus risperidone in the treatment of moderate-to-severe schizophrenia. Int Clin Psychopharmacol. 2006;21(1):49-56. View Source
